(1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane
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Description
(1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C17H18F3NO2S and its molecular weight is 357.39. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Studies
The scientific research applications of this compound are vast, primarily focusing on its role in chemical synthesis and structural studies. For instance, the compound is integral in 1,3-dipolar cycloadditions to bicyclic olefins, demonstrating specific reactivity and selectivity due to its structural configuration. This property is exploited to synthesize diverse bicyclic structures with potential applications in medicinal chemistry and material science (Taniguchi, Ikeda, & Imoto, 1978).
Asymmetrical Synthesis
The compound's enantiomeric purity makes it a valuable chiral auxiliary in asymmetrical synthesis. Researchers have utilized similar structures to develop efficient methodologies for the synthesis of enantiomerically pure bicyclic pyrrolidine derivatives, which are crucial in producing compounds with specific optical activities (Martens & Lübben, 1991).
Host-Guest Chemistry
In the realm of supramolecular chemistry, derivatives of this compound class have been synthesized to create new classes of water-soluble macrocyclic host molecules. These molecules exhibit unique binding properties with fluorescent hydrophobic guests, showcasing the compound's potential in developing new materials for chemical sensing and molecular recognition (Tobe et al., 1985).
Ring-Expanding Cycloisomerization
The compound has been a key player in the development of gold-catalyzed enantioselective ring-expanding cycloisomerization methodologies. This approach provides access to bicyclo[4.2.0]octanes, highlighting the compound's significance in synthesizing complex structures found in biologically active natural products (Zheng, Felix, & Gagné, 2014).
Novel Synthesis Routes
The compound's structural motif is pivotal in novel synthesis routes, like the efficient synthesis of azatropanes from pyroglutamic acid. This methodology underscores the compound's versatility in constructing complex nitrogen-containing bicyclic frameworks, essential in pharmaceutical research (Singh et al., 2007).
Properties
IUPAC Name |
3-cyclopropylidene-8-[2-(trifluoromethyl)phenyl]sulfonyl-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO2S/c18-17(19,20)15-3-1-2-4-16(15)24(22,23)21-13-7-8-14(21)10-12(9-13)11-5-6-11/h1-4,13-14H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIJBMBUQCDSEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2S(=O)(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.